Mogroside V - 88901-36-4

Mogroside V

Catalog Number: EVT-468019
CAS Number: 88901-36-4
Molecular Formula: C60H102O29
Molecular Weight: 1287.4 g/mol
The product is for non-human research only. Not for therapeutic or veterinary use.

Product Introduction

Description

Mogroside V is a cucurbitane-type triterpene glycoside [, , , ], found abundantly in the fruit of Siraitia grosvenorii (Swingle) C. Jeffery ex A. M. Lu et Z. Y. Zhang, also known as Monk fruit or Luo Han Guo [, , , , ]. This plant, native to Southern China and Northern Thailand, has been traditionally used in Chinese medicine and as a natural sweetener for centuries [, ]. Mogroside V is the most abundant and sweetest component among the mogrosides in Monk fruit, contributing significantly to its sweetening property []. It is approximately 250-300 times sweeter than sucrose [, , ].

Mogroside V is recognized for its various potential health benefits, including anti-inflammatory, antioxidant, anticancer, antitussive, expectorant, and blood sugar-regulating effects [, , , , , , , ]. These attributes have led to its increasing popularity as a natural, non-caloric sweetener and a potential therapeutic agent [, ].

Future Directions
  • Mechanism of Action Elucidation: More detailed investigations into the specific molecular mechanisms underlying Mogroside V's diverse biological activities are needed [].
  • Therapeutic Potential Validation: Rigorous preclinical and clinical studies are crucial to validate its therapeutic efficacy and safety for various diseases, including metabolic disorders, inflammatory diseases, neurodegenerative diseases, and cancer [, ].
  • Sustainable Production Optimization: Further research on optimizing the microbial production of Mogroside V is crucial to establish a sustainable and cost-effective alternative to traditional extraction methods [].
  • Structure-Activity Relationship Studies: Exploring the structure-activity relationships of Mogroside V and its derivatives can lead to the development of novel compounds with enhanced biological activity and desirable properties [].

Mogroside II A

Compound Description: Mogroside II A is a cucurbitane-type triterpene glycoside produced by selective hydrolysis of glucose residues at the C3 and C24 positions of Mogroside V. [ [] ]

Reference:

11-Oxo-mogroside V

Compound Description: 11-Oxo-mogroside V is a cucurbitane glycoside isolated from Siraitia grosvenorii fruits, similar in structure to Mogroside V but with an additional oxygen atom at the C-11 position. This compound exhibits significant antioxidant properties, scavenging reactive oxygen species and protecting against DNA oxidative damage. [ [, , ] ]

Siamenoside I

Compound Description: Siamenoside I, also a cucurbitane glycoside found in Siraitia grosvenorii, possesses a similar structure to Mogroside V. It contributes to the overall sweetness profile of monk fruit extracts and exhibits a high degree of glycosylation. [ [, , ] ]

References:

Mogroside IIE

Compound Description: Mogroside IIE is a cucurbitane glycoside found in Siraitia grosvenorii. It serves as a precursor to other mogrosides, particularly Mogroside III, during fruit maturation. This compound contributes to the overall sweetness of the fruit. [ [, ] ]

References:

Mogroside III

Compound Description: Mogroside III, a cucurbitane glycoside present in Siraitia grosvenorii, is an intermediate compound in the biosynthetic pathway leading to Mogroside V. Its concentration peaks during the mid-maturation stage of the fruit. [ [, ] ]

References:

Mogroside IVa and Mogroside IVe

Compound Description: Mogroside IVa and Mogroside IVe are two structurally related cucurbitane glycosides identified and isolated from Siraitia grosvenorii fruits, alongside other mogrosides like Mogroside V. Their specific roles and bioactivities require further investigation. [ [] ]

References:

Isomogroside V

Compound Description: Isomogroside V, a minor cucurbitane glycoside, is structurally similar to Mogroside V. It exhibits potent sweetness, estimated to be approximately 500 times sweeter than sucrose. [ [, ] ]

Source

Mogroside V is predominantly sourced from the ripe fruit of Siraitia grosvenorii. This plant is native to southern China and has been used in traditional medicine for centuries. The extraction process typically involves drying the fruit and using various solvent systems to isolate mogroside V from other components within the fruit.

Classification

Mogroside V belongs to the class of compounds known as triterpenoid glycosides. It is characterized by its complex structure, which includes multiple sugar moieties attached to a triterpenoid backbone. This classification highlights its significance in both biochemical research and commercial applications as a natural sweetener.

Synthesis Analysis

Methods

The synthesis of mogroside V can be achieved through various methods, including enzymatic glycosylation and chemical synthesis. A notable enzymatic method involves using Uridine-5'-diphospho-glucosyltransferases (UGTs) to catalyze the glycosylation of mogrol, an aglycone derived from cucurbitadienol, leading to the formation of mogroside V.

Technical Details

  1. Enzymatic Synthesis: The process begins with the extraction of mogrol from monk fruit. UGTs facilitate the addition of glucose units to mogrol, resulting in mogroside V. Various UGT enzymes have been identified that can convert mogrol into different mogrosides, including mogroside I and II, with specific enzymes yielding higher purity products.
  2. Chemical Synthesis: Chemical methods may involve multi-step reactions that include oxidation and glycosylation steps, although these methods are less common due to their complexity and lower efficiency compared to enzymatic routes.
Molecular Structure Analysis

Structure

Mogroside V has a complex molecular structure characterized by a triterpenoid core with multiple glucose units attached. Its molecular formula is C60H102O29C_{60}H_{102}O_{29}, and it has a molecular weight of approximately 1,208 g/mol.

Data

  • Chemical Structure: The structure features a pentacyclic triterpene skeleton with five glucosyl moieties.
  • Spectroscopic Data: Techniques such as Nuclear Magnetic Resonance (NMR) and Mass Spectrometry (MS) are employed to confirm its structure during synthesis verification.
Chemical Reactions Analysis

Reactions

Mogroside V undergoes various chemical reactions during its synthesis and modification processes. Key reactions include:

  1. Glycosylation Reactions: These reactions are facilitated by glycosyltransferases, where glucose units are transferred to the hydroxyl groups on the mogrol backbone.
  2. Degradation Reactions: Under certain conditions, mogroside V can degrade into simpler sugars or other mogrosides.

Technical Details

The reaction conditions such as pH, temperature, and enzyme concentration significantly influence the yield and purity of mogroside V during synthesis.

Mechanism of Action

Process

The sweetness of mogroside V is attributed to its interaction with taste receptors on the tongue. It binds to sweet taste receptors (T1R2/T1R3), triggering a signal transduction pathway that results in the perception of sweetness.

Data

Research indicates that mogroside V does not raise blood sugar levels, making it suitable for diabetic patients. Its mechanism involves activating sweet taste receptors without eliciting insulin release.

Physical and Chemical Properties Analysis

Physical Properties

  • Appearance: Mogroside V typically appears as a white crystalline powder.
  • Solubility: It is soluble in water and ethanol but less soluble in non-polar solvents.

Chemical Properties

  • Stability: Mogroside V is stable under acidic conditions but may degrade under prolonged exposure to high temperatures or alkaline environments.
  • Sweetness Profile: Its sweetness profile is characterized by a delayed onset compared to sucrose, with a lingering aftertaste that can be modified through processing techniques.
Applications

Scientific Uses

Mogroside V has several applications in scientific research and industry:

  1. Natural Sweetener: Due to its high sweetness intensity without calories, it is used as a sugar substitute in food products.
  2. Health Benefits: Studies suggest potential health benefits such as anti-inflammatory properties and antioxidant activity.
  3. Pharmaceutical Applications: Ongoing research explores its potential therapeutic effects against metabolic disorders.

Properties

CAS Number

88901-36-4

Product Name

Mogroside V

IUPAC Name

(2R,3R,4S,5S,6R)-2-[[(2R,3S,4S,5R,6R)-6-[[(3S,8S,9R,10R,11R,13R,14S,17R)-17-[(2R,5R)-5-[(2S,3R,4S,5S,6R)-4,5-dihydroxy-3-[(2R,3R,4S,5S,6R)-3,4,5-trihydroxy-6-(hydroxymethyl)oxan-2-yl]oxy-6-[[(2R,3R,4S,5S,6R)-3,4,5-trihydroxy-6-(hydroxymethyl)oxan-2-yl]oxymethyl]oxan-2-yl]oxy-6-hydroxy-6-methylheptan-2-yl]-11-hydroxy-4,4,9,13,14-pentamethyl-2,3,7,8,10,11,12,15,16,17-decahydro-1H-cyclopenta[a]phenanthren-3-yl]oxy]-3,4,5-trihydroxyoxan-2-yl]methoxy]-6-(hydroxymethyl)oxane-3,4,5-triol

Molecular Formula

C60H102O29

Molecular Weight

1287.4 g/mol

InChI

InChI=1S/C60H102O29/c1-23(9-13-35(57(4,5)79)88-55-50(89-54-49(78)43(72)38(67)29(20-63)84-54)45(74)40(69)31(86-55)22-81-52-47(76)42(71)37(66)28(19-62)83-52)24-15-16-58(6)32-12-10-25-26(60(32,8)33(64)17-59(24,58)7)11-14-34(56(25,2)3)87-53-48(77)44(73)39(68)30(85-53)21-80-51-46(75)41(70)36(65)27(18-61)82-51/h10,23-24,26-55,61-79H,9,11-22H2,1-8H3/t23-,24-,26-,27-,28-,29-,30-,31-,32+,33-,34+,35-,36-,37-,38-,39-,40-,41+,42+,43+,44+,45+,46-,47-,48-,49-,50-,51-,52-,53+,54+,55+,58+,59-,60+/m1/s1

InChI Key

GHBNZZJYBXQAHG-KUVSNLSMSA-N

Synonyms

mogrol-3-O-(beta-D-glucopyranosyl (1-6)-beta-D-glucopyranoside)-24-O-((beta-D-glucopyranosyl (1-2))-(beta-D-glucopyranosyl(1-6))-beta-D-glucopyranoside)
mogroside V

Canonical SMILES

CC(CCC(C(C)(C)O)OC1C(C(C(C(O1)COC2C(C(C(C(O2)CO)O)O)O)O)O)OC3C(C(C(C(O3)CO)O)O)O)C4CCC5(C4(CC(C6(C5CC=C7C6CCC(C7(C)C)OC8C(C(C(C(O8)COC9C(C(C(C(O9)CO)O)O)O)O)O)O)C)O)C)C

Isomeric SMILES

C[C@H](CC[C@H](C(C)(C)O)O[C@H]1[C@@H]([C@H]([C@@H]([C@H](O1)CO[C@H]2[C@@H]([C@H]([C@@H]([C@H](O2)CO)O)O)O)O)O)O[C@H]3[C@@H]([C@H]([C@@H]([C@H](O3)CO)O)O)O)[C@H]4CC[C@@]5([C@@]4(C[C@H]([C@@]6([C@H]5CC=C7[C@H]6CC[C@@H](C7(C)C)O[C@H]8[C@@H]([C@H]([C@@H]([C@H](O8)CO[C@H]9[C@@H]([C@H]([C@@H]([C@H](O9)CO)O)O)O)O)O)O)C)O)C)C

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